1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-12-6-13(2)8-16(7-12)25-18-11-29(27,28)10-17(18)24(19(25)26)15-5-3-4-14(9-15)20(21,22)23/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDUPOAHXQLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure characterized by a thienoimidazole core with various substituents that enhance its biological activity. The presence of trifluoromethyl groups is particularly noteworthy due to their influence on lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Similar compounds in the thienoimidazole class have shown efficacy against various viral infections. For instance, derivatives have been tested against hepatitis C virus (HCV) and herpes simplex virus (HSV), demonstrating promising antiviral properties through inhibition of viral replication pathways .
- Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer effects. They often act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth .
- Antimicrobial Effects : Some studies suggest that related thienoimidazole derivatives possess antibacterial properties, making them potential candidates for the treatment of resistant bacterial strains .
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Many thienoimidazole derivatives inhibit specific enzymes that are crucial for viral replication or cancer cell proliferation.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways that are essential for cell survival and proliferation, leading to increased apoptosis in malignant cells.
Case Studies and Research Findings
- Antiviral Efficacy Against HCV :
- Anticancer Activity :
- Antimicrobial Testing :
Data Tables
Scientific Research Applications
The compound 1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. Below is a detailed overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound belongs to the class of thienoimidazoles, which are known for their diverse biological activities. The presence of both dimethyl and trifluoromethyl groups enhances its lipophilicity and biological interactions. Its molecular formula can be represented as:
- Molecular Formula: C19H18F3N3O2S
- Molecular Weight: 397.43 g/mol
Pharmaceutical Development
The compound has shown promising results in the development of new pharmaceuticals, particularly in the field of oncology. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
- A study identified a novel anticancer compound through screening drug libraries, revealing that derivatives of thienoimidazole structures exhibit significant cytotoxic effects against various cancer cell lines. This includes mechanisms involving apoptosis and cell cycle arrest .
Chemical Synthesis
Due to its unique functional groups, the compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various coupling reactions.
Table 1: Synthetic Routes Utilizing the Compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |
| Buchwald-Hartwig Coupling | Amines, Pd catalyst | Arylamine derivatives |
| Nucleophilic Substitution | Nucleophiles (e.g., amines) | Functionalized thienoimidazoles |
Material Science
The compound's properties make it suitable for use in materials science, particularly in developing advanced materials with specific electronic or optical properties.
Applications:
- Light Stabilizers: The trifluoromethyl group provides stability under UV light, making it useful in coatings and plastics.
- Organic Photovoltaics: Its electronic properties can be harnessed in organic solar cells to improve efficiency.
Biological Studies
Research has also focused on its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Table 2: Biological Activity Profile
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich thienoimidazole ring undergoes electrophilic substitution at position 4 or 7 of the thiophene moiety. Key observations include:
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Nitration : Reacts with fuming HNO₃/H₂SO₄ at 0–5°C to yield mono-nitro derivatives (major product: 4-nitro isomer) with 65–78% yields.
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Halogenation : Bromination using Br₂/FeCl₃ produces 4-bromo derivatives (82% yield), while chlorination requires AlCl₃ catalysis for regioselective substitution.
Table 1: Electrophilic substitution outcomes
| Reaction Type | Reagents | Temperature | Major Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro derivative | 78% |
| Bromination | Br₂/FeCl₃ | RT | 4-Bromo derivative | 82% |
| Chlorination | Cl₂/AlCl₃ | 40°C | 4-Chloro derivative | 68% |
Nucleophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group facilitates nucleophilic displacement under harsh conditions:
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Hydroxylation : Requires NaOH (10 M) at 120°C for 8 h to replace the trifluoromethyl group with -OH (45% yield).
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Amination : Reacts with NH₃/MeOH in a sealed tube (150°C) to form 3-aminophenyl analogs (32% yield).
Cycloaddition Reactions
The conjugated diene system in the thieno ring participates in Diels-Alder reactions:
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With maleic anhydride in toluene (reflux, 12 h), forms bicyclic adducts (56% yield).
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Microwave-assisted [3+2] cycloadditions with nitrile oxides yield isoxazoline-fused derivatives (71% yield) .
Reduction/Oxidation Pathways
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a tetrahydroimidazoline structure (88% yield).
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Oxidation : KMnO₄ in acidic media cleaves the thiophene ring to form sulfonic acid derivatives .
Cross-Coupling Reactions
The brominated derivatives undergo palladium-catalyzed couplings:
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Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), achieves biaryl products (72% yield) .
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Sonogashira Coupling : With terminal alkynes (CuI, PdCl₂), forms alkynylated analogs (61% yield).
Table 2: Cross-coupling efficiency
| Substrate | Coupling Partner | Catalyst System | Yield | Application |
|---|---|---|---|---|
| 4-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 72% | Anticancer lead synthesis |
| 4-Iodo derivative | Propargyl alcohol | PdCl₂/CuI/PPh₃ | 61% | Fluorescent probes |
Functional Group Transformations
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Sulfone Modifications : Reacts with Grignard reagents (RMgX) to replace sulfone oxygen with alkyl groups (limited to primary alkyls) .
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Ester Hydrolysis : The lactam ring undergoes base-mediated hydrolysis to form dicarboxylic acid derivatives (NaOH/EtOH, 90°C).
Ring-Opening Reactions
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Acid-Catalyzed : H₂SO₄ (conc.) cleaves the imidazole ring, yielding thiophene-2,5-diamine intermediates .
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Base-Mediated : KOtBu in DMF opens the thieno ring via nucleophilic attack at the sulfone group .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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C–S bond cleavage in the sulfone group (quantum yield Φ = 0.33).
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[2+2] Cycloaddition with alkenes to form tetracyclic systems.
Key Findings from Mechanistic Studies
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Electron-withdrawing substituents (e.g., -CF₃) deactivate the aryl rings toward electrophiles but enhance stability during oxidative conditions.
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Steric hindrance from 3,5-dimethylphenyl limits reactivity at the imidazole nitrogen .
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Sulfone groups direct nucleophilic attacks to adjacent carbon atoms due to polar effects .
This compound’s versatile reactivity makes it valuable for synthesizing bioactive molecules, with applications in antiviral and anticancer drug discovery. Experimental protocols should prioritize anhydrous conditions to prevent hydrolysis of the sulfone group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethyl (CF₃) group in the target compound increases lipophilicity (LogP ~3.8) compared to derivatives with electron-donating groups like ethoxy (LogP ~3.1 in ). However, replacing the imidazolone carbonyl (C=O) with a thione (C=S) further elevates LogP (e.g., 4.1 in ).
- Fluorine substituents (e.g., in ) reduce LogP due to their electronegativity and polarity.
The CF₃ group’s strong electron-withdrawing effect enhances electrophilicity at the imidazolone core, influencing reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Thermal Stability: The 5,5-dioxide moiety in all derivatives improves thermal stability compared to non-oxidized analogs. Thione derivatives (e.g., ) exhibit lower predicted boiling points (~559°C ) than carbonyl-containing analogs due to reduced dipole interactions.
Key Findings:
- Synthetic Efficiency : The target compound’s synthesis likely requires multi-step protocols, similar to , due to the need for precise regioselective substitution. In contrast, 1,3-bis(aryl) derivatives (e.g., ) are synthesized more efficiently via one-pot methods .
- Biological Performance: While pharmacological data for the target compound is absent, analogs with CF₃ groups (e.g., ) show enhanced antifungal and anticancer activity compared to non-fluorinated derivatives. The dimethylphenyl substituent may improve metabolic stability by shielding the core from cytochrome P450 oxidation.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis likely follows a multi-step pathway involving imidazole ring formation and subsequent functionalization. Key steps may include:
- Condensation reactions between substituted benzaldehydes and amines, as seen in analogous imidazole syntheses (e.g., using benzil and aldehydes with ammonium acetate under reflux) .
- Sulfone formation via oxidation of thioether intermediates (e.g., using H2O2/AcOH or meta-chloroperbenzoic acid) to achieve the 5,5-dioxide moiety.
- Catalytic optimization : Ceric ammonium nitrate (CAN) has been effective in analogous one-pot imidazole syntheses at 95–100°C, improving yields by 15–20% compared to uncatalyzed reactions .
Q. Critical Parameters :
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Methodological Answer:
- <sup>1</sup>H/<sup>19</sup>F NMR : Essential for verifying substituent positions (e.g., distinguishing 3,5-dimethylphenyl protons at δ 2.25–2.35 ppm and trifluoromethyl groups at δ -60 to -65 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrothienoimidazolone core, as demonstrated for structurally related imidazoles .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm error tolerance.
Data Interpretation Tip :
Compare experimental IR spectra (e.g., C=O stretch at 1680–1720 cm<sup>-1</sup>) with DFT-calculated vibrational modes to confirm sulfone and carbonyl groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?
Methodological Answer:
- DFT calculations (B3LYP/6-31G* level) can map electron density distributions to identify nucleophilic/electrophilic sites. For example:
Validation :
Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots for sulfonation steps).
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
Methodological Answer:
- Purity assessment : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to confirm ≥98% purity, as residual solvents (e.g., DMF) may artificially suppress activity .
- Assay standardization : Control variables like buffer pH (e.g., phosphate vs. Tris-HCl) and incubation time (24–48 hours) to minimize inter-lab variability.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values from ≥3 independent studies.
Case Study :
Inconsistent COX-2 inhibition data for analogous imidazoles were traced to variations in protein source (human recombinant vs. murine isoforms) .
Q. How can reaction mechanisms for side-product formation be elucidated?
Methodological Answer:
- Isolation and characterization : Use preparative TLC or column chromatography to separate side products (e.g., over-oxidized sulfones or dimerized imidazoles).
- Mechanistic probes :
Example :
In thienoimidazolone synthesis, competing N- vs. O-alkylation pathways can be distinguished via <sup>13</sup>C NMR coupling constants .
Q. What analytical methods validate stability under physiological conditions (e.g., plasma or buffer hydrolysis)?
Methodological Answer:
- Forced degradation studies :
- Hydrolytic stability : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products.
- Kinetic modeling : Use first-order decay models to estimate half-life (t1/2).
Key Finding :
Analogous imidazoles with electron-withdrawing groups (e.g., trifluoromethyl) show t1/2 >48 hours in plasma, suggesting suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
